molecular formula C11H18N4 B1487649 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine CAS No. 1250279-81-2

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine

Cat. No. B1487649
M. Wt: 206.29 g/mol
InChI Key: JDXUDOOOELZRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine” is a chemical compound with the molecular formula C11H18N4 and a molecular weight of 206.29 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine” consists of a piperidine ring conjugated to a 2,6-dimethylpyrimidin-4-yl group .


Physical And Chemical Properties Analysis

“1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine” is a powder at room temperature . It has a molecular weight of 206.29 g/mol .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Purines, Pyrimidines, and Fused Systems Based on Them : This study by Gulevskaya, Besedin, and Pozharskii (1999) explores the reactions of 6,8-Dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with ammonia and primary amines, leading to the formation of 4-amino derivatives. The reaction with secondary amines like piperidine results in 3-amino derivatives, indicating a specific chemical behavior in the presence of different amines (Gulevskaya, Besedin, & Pozharskii, 1999).

  • Synthesis of Pyrimidine Derivatives : Paronikyan et al. (2016) report on the reaction of ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate with benzoyl isothiocyanate, leading to the formation of various pyrimidine derivatives. This study highlights the utility of piperidine in the synthesis of complex pyrimidine structures (Paronikyan et al., 2016).

  • Microwave-Assisted Synthesis of Piperidine-Containing Pyrimidine Imines : Merugu, Ramesh, and Sreenivasulu (2010) describe the microwave-assisted synthesis of piperidine-containing pyrimidine imines and their antibacterial activity. This demonstrates the potential application of these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Biological and Pharmacological Applications

  • Antifungal Effect of Pyrimidin-Amine Derivatives : Jafar et al. (2017) synthesized various dimethylpyrimidin-derivatives and investigated their antifungal activity against Aspergillus species. This research indicates the potential of these compounds in developing antifungal agents (Jafar et al., 2017).

  • Synthesis and Antitumor/Anticancer Activity : Venkateshwarlu et al. (2014) explored the synthesis of [4,6 substituted diaryl-1,6-dihydropyrimidin-2-yl-oxymethyl]-amines and evaluated their in vitro and in vivo cytotoxic and antitumor activities. This indicates the relevance of such compounds in cancer research (Venkateshwarlu et al., 2014).

  • Synthesis of Visnagen and Khellin Pyrimidine Derivatives for Anti-Inflammatory and Analgesic Activity : Abu‐Hashem and Youssef (2011) synthesized pyrimidine derivatives and evaluated their analgesic and anti-inflammatory activities. This research presents another pharmaceutical application of pyrimidine derivatives (Abu‐Hashem & Youssef, 2011).

Safety And Hazards

The safety and hazards associated with “1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine” are not clearly mentioned in the available resources .

properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-6-11(14-9(2)13-8)15-5-3-4-10(12)7-15/h6,10H,3-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXUDOOOELZRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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